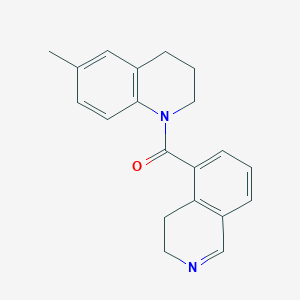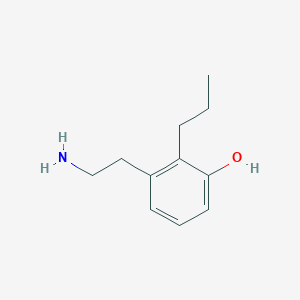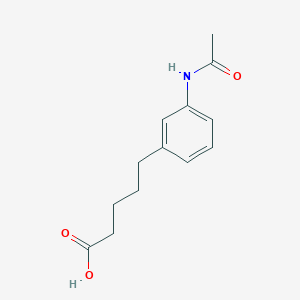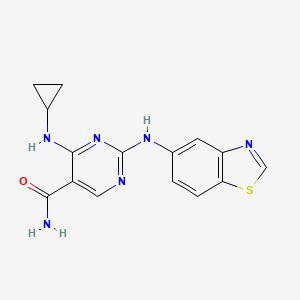![molecular formula C16H13ClN4O B13877333 2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13877333.png)
2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline is a complex organic compound that features a quinoline core structure with an azetidine ring and a chloropyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the azetidine ring followed by the introduction of the chloropyridazine moiety and finally the quinoline core. The reaction conditions often require the use of strong bases, solvents like dimethylformamide, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridazine moiety using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated quinoline compounds.
Scientific Research Applications
2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Chloropyridazin-3-yl)oxy]ethan-1-ol
- 2-(6-Chloropyridazin-3-yl)-2-p-tolylacetonitrile
- 3-(6-Chloropyridazin-3-yl)tetrahydro-4H-pyran-4-one
Uniqueness
2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline is unique due to its combination of a quinoline core with an azetidine ring and a chloropyridazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the azetidine ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C16H13ClN4O |
|---|---|
Molecular Weight |
312.75 g/mol |
IUPAC Name |
2-[3-(6-chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline |
InChI |
InChI=1S/C16H13ClN4O/c17-14-6-8-16(20-19-14)22-12-9-21(10-12)15-7-5-11-3-1-2-4-13(11)18-15/h1-8,12H,9-10H2 |
InChI Key |
ZUMPRPLCTHFGNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3C=C2)OC4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


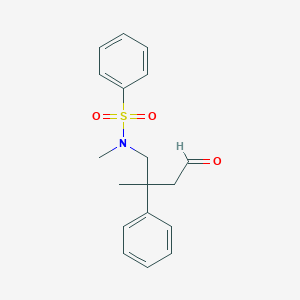
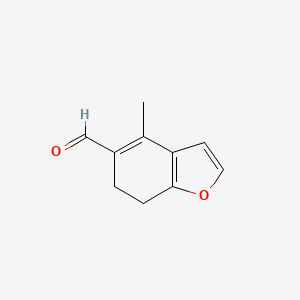
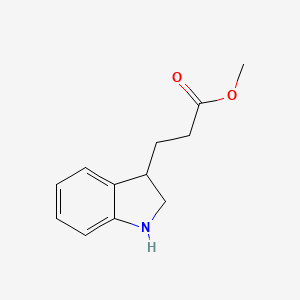


![4-[5-(diethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13877282.png)


![2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13877302.png)
